molecular formula C13H16ClNO2 B1463115 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone CAS No. 1146080-72-9

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Cat. No.: B1463115
CAS No.: 1146080-72-9
M. Wt: 253.72 g/mol
InChI Key: RZTWHDQPIJUDMG-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is an organic compound that features a piperidine ring substituted with a hydroxy group and a phenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The phenyl ring, substituted with a chlorine atom, enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone can be compared with similar compounds such as:

    1-(4-Fluoro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    1-(4-Methyl-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: Contains a methyl group instead of chlorine, affecting its steric and electronic properties.

    1-(4-Nitro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTWHDQPIJUDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671374
Record name 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-72-9
Record name 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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